GlcNAc1-beta-3GalNAc

Description

Enzymatic Basis of Core 3 O-Glycan Synthesis

The creation of the Core 3 structure, GlcNAcβ1-3GalNAc, is governed by a single, highly specific enzyme. nih.gov This enzyme is responsible for forming the β1,3-linkage between GlcNAc and the initial GalNAc of the Tn antigen. Its activity is predominantly found in glandular epithelial cells, such as those in the intestinal mucosa and salivary glands. researchgate.netnih.gov

The enzyme responsible for synthesizing the Core 3 O-glycan is formally known as UDP-GlcNAc:GalNAc-R beta 3-N-acetylglucosaminyltransferase, commonly referred to as Core 3 beta 3-GlcNAc-transferase (C3GnT) or, based on its gene name, B3GNT6. nih.govnih.govuniprot.orgnih.gov It is a type II transmembrane protein that plays a crucial role in the biosynthesis of mucin-type glycoproteins in digestive organs. uniprot.orgnih.gov

First demonstrated in vitro using membrane preparations from pig and rat colon mucosa, this enzyme catalyzes the transfer of GlcNAc from the donor substrate UDP-GlcNAc to a GalNAc-mucin acceptor. nih.gov C3GnT is expressed in a tissue-specific manner, with high levels of activity in normal colonic tissue. nih.gov However, its expression is often downregulated in colorectal and gastric carcinomas. nih.govuniprot.org This enzyme has proven difficult to solubilize with detergents and is noted to be highly unstable in its solubilized form. nih.gov

The catalytic activity of C3GnT has an absolute requirement for a divalent metal ion cofactor. nih.govnih.gov Studies have shown that Manganese (Mn²⁺) is an efficient and necessary cofactor for the enzyme's function. nih.govnih.gov Research on C3GnT from pig colon demonstrated this absolute requirement for Mn²⁺. nih.gov

C3GnT exhibits specificity for its acceptor substrate, which is the GalNAc residue linked to a serine or threonine (GalNAcα-Ser/Thr). The enzyme's activity is significantly influenced by the structure of the aglycone group (the 'R' group attached to the sugar). nih.gov For maximal activity, the enzyme requires all the substituents of the GalNAc-sugar ring. nih.gov Unlike some other glycosyltransferases that are active with glycopeptide substrates, C3GnT and other GlcNAc-transferases tend to prefer substrates with hydrophobic aglycone groups. nih.gov

Kinetic studies have been performed to determine the enzyme's efficiency with various acceptor substrates.

Table 1: Kinetic Parameters of Pig Colon C3GnT

| Acceptor Substrate | Apparent Km (mM) | Vmax (nmol h⁻¹ (mg of protein)⁻¹) |

|---|---|---|

| GalNAc-α-phenyl | 5 | 59 |

| GalNAc-α-benzyl | 2 | 62 |

| GalNAc-ovine submaxillary mucin | 3 | 37 |

Data sourced from a study on pig colon mucosal membrane preparations. nih.gov

The donor substrate for the C3GnT enzyme is Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov The enzyme catalyzes the transfer of the GlcNAc moiety from UDP-GlcNAc to the GalNAc acceptor, releasing UDP in the process. nih.gov This utilization of a sugar nucleotide as a donor substrate is a common mechanism for most glycosyltransferases. nih.gov

Interplay with Other Glycosylation Pathways

The synthesis of O-glycans is a highly regulated process where multiple enzymes may act on a common substrate. The fate of the initial Tn antigen (GalNAc-Ser/Thr) is a key regulatory node, determined by the presence and activity of competing enzymes.

Once the Tn antigen is formed, it becomes a substrate for several competing enzymes, most notably C3GnT and Core 1 β1,3-Galactosyltransferase (C1GalT). plos.orgnih.gov While C3GnT synthesizes the Core 3 structure, C1GalT adds a galactose (Gal) residue to form the Core 1 structure (Galβ1-3GalNAc), also known as the T antigen. researchgate.netnih.gov

This competition is a critical determinant of the type of O-glycan structures a cell produces. plos.org In tissues where C3GnT is highly active, such as the colon, secreted mucins are rich in Core 3-derived glycans. nih.gov Conversely, suppression or absence of C1GalT activity can lead to an increase in Core 3 structures, as C3GnT has greater access to the shared GalNAc-Ser/Thr substrate. plos.orgnih.gov A third enzyme, ST6GalNAc-T, also competes for this same substrate to form the sialyl-Tn antigen, adding another layer of complexity to this biosynthetic branch point. plos.orgnih.gov This competitive interplay between C1GalT, C3GnT, and ST6GalNAc-T dictates the initial direction of O-glycan elongation. plos.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-acetylglucosamine-beta-1,3-N-acetylgalactosamine | GlcNAc1-beta-3GalNAc |

| N-acetylglucosamine | GlcNAc |

| N-acetylgalactosamine | GalNAc |

| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc |

| Uridine diphosphate | UDP |

| Galactose | Gal |

| UDP-GlcNAc:GalNAc-R beta 3-N-acetylglucosaminyltransferase | C3GnT / B3GNT6 |

| Core 1 Beta-1,3-Galactosyltransferase | C1GalT |

| Manganese | Mn²⁺ |

| N-acetylgalactosamine-alpha-serine/threonine | Tn antigen / GalNAc-Ser/Thr |

| Galactose-beta-1,3-N-acetylgalactosamine | Core 1 / T antigen |

| Sialyl-Tn antigen | - |

| Sialyltransferase | ST6GalNAc-T |

| GalNAc-alpha-phenyl | - |

| GalNAc-alpha-benzyl | - |

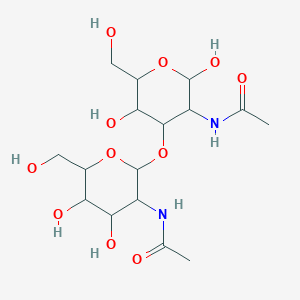

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 | |

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95673-98-6 | |

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Glcnac1 Beta 3galnac

Interplay with Other Glycosylation Pathways

Regulatory Mechanisms Influencing C3GnT Expression and Activity

The expression and activity of Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT), the enzyme responsible for synthesizing the Core 3 O-glycan structure (GlcNAcβ1-3GalNAc), are subject to tight regulation, primarily at the transcriptional level. This regulation dictates the tissue-specific expression of Core 3-derived O-glycans, which are crucial for the integrity of the mucosal barrier in the gastrointestinal tract.

C3GnT expression is highly localized. In mice, messenger RNA (mRNA) for C3GnT is predominantly found in colonic tissue. rupress.org Lower levels of C3GnT transcripts have also been detected in the small intestine and salivary glands. rupress.org Studies using a LacZ reporter gene confirmed that C3GnT expression is largely restricted to colonic tissues. rupress.org This tissue-specific expression pattern underscores the specialized role of Core 3 O-glycans in the colon.

Down-regulation of C3GnT expression is a notable feature in certain pathological conditions. For instance, reduced C3GnT expression has been observed in colon carcinoma. rupress.org Similarly, in patients with active ulcerative colitis (UC), the expression of enzymes involved in O-glycan elongation is often decreased, leading to an increase in truncated structures. nih.gov Transcriptomic analysis of colonic tissue from mouse models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) revealed a significant downregulation of B3GNT7, a glycosyltransferase involved in mucin O-glycosylation. nih.gov The expression level of B3GNT7 was found to be negatively correlated with the severity of endoscopic findings in UC patients, suggesting that inflammatory mechanisms regulate the post-translational glycosylation of intestinal mucins. nih.govnih.gov The loss of C3GnT and the resulting absence of Core 3-derived O-glycans have been shown to increase susceptibility to colitis and colorectal tumors in mice, highlighting the critical role of this enzyme in maintaining colonic health. rupress.orgresearchgate.netnih.gov

Downstream Glycan Elongation and Branching from GlcNAc1-beta-3GalNAc

Once the Core 3 structure, this compound-Ser/Thr, is synthesized by C3GnT, it serves as a substrate for further enzymatic modifications, leading to the formation of more complex O-glycan structures. These downstream pathways involve both branching and linear elongation, contributing to the diversity of mucin-type O-glycans.

Formation of Core 4 O-Glycans by Core 2/4 Beta-1,6-N-Acetylglucosaminyltransferase (C2GnT2/C4GnT)

A key branching reaction from the Core 3 structure is the synthesis of the Core 4 O-glycan. This reaction is catalyzed by the enzyme Core 2/4 β-1,6-N-acetylglucosaminyltransferase, specifically C2GnT2 (also referred to as the M-type enzyme). nih.govnih.gov C2GnT2 adds an N-acetylglucosamine (GlcNAc) residue in a β1,6-linkage to the initial GalNAc of the Core 3 disaccharide. nih.govresearchgate.net This creates the branched Core 4 structure: GlcNAcβ1-6(GlcNAcβ1-3)GalNAc. researchgate.net

The synthesis of Core 4 is therefore dependent on the prior formation of Core 3. nih.govresearchgate.net C2GnT2 is one of three identified C2GnTs in mammals, but it is the enzyme primarily responsible for Core 4 biosynthesis. nih.gov Studies in mice have demonstrated that a deficiency in C2GnT2 results in the complete loss of Core 4 O-glycan biosynthetic activity. nih.govnih.gov Like Core 3, Core 4 O-glycans are typically restricted to mucins and glycoproteins found in gastrointestinal and bronchial tissues. nih.gov The formation of Core 4 adds another layer of complexity to O-glycan structures, which is important for their biological functions, including their role in the mucosal barrier. nih.govnih.gov

Subsequent Elongation and Termination Reactions on Core 3 and Core 4 Structures

Both Core 3 and Core 4 structures can be further extended through the action of various glycosyltransferases. researchgate.net This elongation process often involves the formation of poly-N-acetyllactosamine chains, which consist of repeating units of Galβ1-4GlcNAc. researchgate.netnih.gov These linear chains can be synthesized on Core 3 and Core 4 structures, contributing to the length and complexity of the O-glycan. nih.gov The enzyme β3GalT5 shows a preference for using Core 3 as an acceptor substrate for elongation. nih.gov

In addition to linear elongation, these chains can also be branched. C2GnT2, besides its role in forming Core 4, also possesses I-branching enzyme activity, which can convert linear poly-N-acetyllactosamine chains into branched structures. nih.gov

The process of glycan chain extension is a critical phase of translation and protein modification. nih.govnih.gov The final structure of the O-glycan is determined by the sequential and competitive actions of different glycosyltransferases present in the Golgi apparatus. creative-proteomics.com The elongation cycle continues until a termination signal is reached, which can involve the addition of a terminal sugar residue, such as sialic acid or fucose, that prevents further extension. researchgate.net For example, the sialyl-Tn antigen, formed by adding a sialic acid to the initial GalNAc, is a terminal structure to which no other sugars are known to be added. nih.gov These termination reactions cap the glycan chain, finalizing the complex O-glycan structure. nih.gov

Chemoenzymatic and De Novo Enzymatic Synthesis Methodologies

The synthesis of the this compound disaccharide, the core of Core 3 O-glycans, can be achieved through chemoenzymatic and de novo enzymatic methods, offering powerful tools for glycobiology research. medchemexpress.com These approaches allow for the production of structurally defined oligosaccharides with high purity.

Chemoenzymatic synthesis combines chemical methods with biological catalysis. Enzymes such as β-galactosidases and glycosyltransferases are frequently used. For instance, β-galactosidase from Bacillus circulans (β-Gal-3) has been shown to effectively catalyze the synthesis of Gal-β(1-3)-GlcNAc and Gal-β(1-3)-GalNAc. researchgate.netresearchgate.net This enzyme recognizes both GlcNAc and GalNAc as acceptor molecules and facilitates the transfer of a galactose moiety to form the β1-3 linkage with high regioselectivity and conversion rates. researchgate.netresearchgate.net The efficiency of these enzymatic reactions can be enhanced by using green solvents like ionic liquids, which can increase enzyme activity while maintaining regioselectivity, leading to yields up to 97-99%. researchgate.net

De novo enzymatic synthesis involves constructing the oligosaccharide from simpler precursors using a cascade of enzymatic reactions. One-pot, two-enzyme systems have been developed for the efficient synthesis of β1–3-linked galactosides. rsc.org A notable example involves the use of a novel D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase from Bifidobacterium infantis combined with a recombinant E. coli galactokinase. rsc.org This system enables the synthesis of galacto-N-biose (Galβ1–3GalNAc) and lacto-N-biose (Galβ1–3GlcNAc). rsc.org Another approach utilizes the GlcNAc 1-P uridyltransferase (GlmU), which catalyzes the synthesis of UDP-GlcNAc, a crucial sugar donor for glycosyltransferases, from GlcNAc-1-P and UTP. medchemexpress.com These purely enzymatic methods represent a sustainable and efficient strategy for producing complex carbohydrates.

| Synthesis Method | Enzyme(s) Used | Key Findings | Reference(s) |

| Chemoenzymatic Synthesis | β-galactosidase from Bacillus circulans (β-Gal-3) | Catalyzes synthesis of Gal-β(1-3)-GlcNAc and Gal-β(1-3)-GalNAc with high conversion and regioselectivity. Use of ionic liquids can boost yields to 97-99%. | researchgate.netresearchgate.net |

| De Novo Enzymatic Synthesis | D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) and galactokinase (GalK) | Efficient one-pot, two-enzyme synthesis of Galβ1–3GalNAc and Galβ1–3GlcNAc. | rsc.org |

| De Novo Enzymatic Synthesis | GlcNAc 1-P uridyltransferase (PmGlmU) | Catalyzes the high-efficiency synthesis of the sugar donor UDP-GlcNAc. | medchemexpress.com |

Biological Functions and Interactions of Glcnac1 Beta 3galnac

Role in Cell-Cell Communication and Adhesion

The GlcNAc1-beta-3GalNAc structure is a key component of glycoproteins at the cell surface, where it influences how cells interact with each other and with the extracellular matrix (ECM). Its expression is particularly prominent in the epithelial cells of the gastrointestinal tract, including the small intestine and colon, where it forms a major part of the protective mucous layer. nih.govoup.com This mucous barrier is a critical interface for communication between the host and the vast community of gut microbiota, as well as for maintaining the integrity of the epithelial lining.

Research has demonstrated that the presence of core 3 O-glycans can suppress tumor formation and metastasis. nih.gov This anti-cancer effect is partly attributed to the ability of core 3-containing glycoproteins to down-regulate the α2β1 integrin complex. nih.gov Integrins are crucial adhesion molecules that mediate cell-ECM interactions and are pivotal for cell signaling, migration, and proliferation. By modulating the expression of this integrin complex, the this compound structure plays a role in controlling cellular adhesion and preventing aberrant cell behavior associated with malignancy. The loss of core 3 O-glycans, due to the silencing of the C3GnT enzyme, is a common feature in many cancer cell lines and is associated with increased susceptibility to inflammatory conditions like colitis. nih.govnih.gov

Involvement in Intracellular and Intercellular Signaling Pathways

The influence of this compound on cell adhesion is intrinsically linked to its role in signaling pathways. By mediating the down-regulation of the α2β1 integrin complex, the core 3 structure impacts integrin-mediated signaling, a central pathway that governs cell growth, survival, and motility. nih.gov The absence of this glycan structure in prostate cancer cells has been correlated with increased malignancy, and studies have shown that re-introducing the C3GnT enzyme to synthesize core 3 glycans can suppress tumor formation. nih.gov

The extension of the core 3 structure can create scaffolds for other biologically active epitopes, such as the sialyl-Lewis X antigen, which is a well-known ligand for selectins and plays a critical role in the trafficking of immune cells. nih.gov While this function is attributed to the more complex, extended glycan, this compound serves as the essential foundation for its synthesis. The presence or absence of core 3 O-glycans can thus dictate the cell's ability to present these other signaling molecules, thereby influencing intercellular communication, particularly in the context of inflammation and cancer metastasis.

Contributions to Immune System Modulation and Responses

The this compound disaccharide has multifaceted roles in the immune system, ranging from being recognized by immune-related proteins to acting as an antigen that can elicit an antibody response.

Lectins, or glycan-binding proteins, are crucial for mediating many biological processes through their specific recognition of carbohydrate structures. The this compound core is specifically recognized by a class of plant lectins known as galactose-recognizing jacalin-related lectins (gJRLs). tandfonline.com This specific binding makes these lectins valuable biochemical tools for detecting the presence of core 3 O-glycans in tissues and cells. tandfonline.com

A notable example is the lectin TAA-G, isolated from the seeds of the African breadfruit (Treculia africana), which shows a strong preference for the core 3 structure over other common O-glycan cores like core 1 (T-antigen) and core 2. tandfonline.com Other gJRLs, such as Maclura pomifera agglutinin (MPA) and Jacalin, also exhibit binding to core 3 O-glycans. tandfonline.com

| Lectin | Source | Binding Specificity | Significance |

|---|---|---|---|

| TAA-G | Treculia africana (African breadfruit) | Potent and preferential binder of core 3 O-glycan (GlcNAcβ1-3GalNAc). tandfonline.com | Recognizes disaccharides with galactose and galactosides; its strong affinity for core 3 makes it a specific probe. tandfonline.com |

| MPA (Maclura pomifera agglutinin) | Maclura pomifera (Osage orange) | Recognizes core 3 O-glycan. tandfonline.com | A well-characterized gJRL used in glycan analysis. tandfonline.com |

| Jacalin | Artocarpus integrifolia (Jackfruit) | Recognizes core 3 O-glycan. tandfonline.com | One of the most studied gJRLs, known to bind T-antigen but also shows affinity for core 3 structures. tandfonline.com |

The role of this compound in immune cell function is primarily indirect, exerted through its contribution to mucosal barrier integrity. Core 3 O-glycans are integral to the structure of mucins in the gut, which form a physical and chemical barrier that separates the host's immune system from luminal antigens and microbes. nih.govoup.com The maintenance of this barrier is essential for immune homeostasis.

Studies using mouse models have shown that the absence of the core 3 synthase enzyme (B3gnt6) leads to a defective mucosal barrier and a heightened susceptibility to experimental colitis, a condition characterized by chronic inflammation of the colon. nih.govnih.govnih.gov This demonstrates that the synthesis of core 3 O-glycans is critical for preventing inappropriate activation of the innate immune system in the gut.

Beyond its structural roles, this compound can act as an antigen, particularly in the context of cancer. When presented on the tumor-associated MUC1 glycoprotein (B1211001), the core 3 structure can be recognized by the immune system, leading to the production of autoantibodies.

A significant study on breast cancer patients revealed the presence of autoantibodies directed against the core3MUC1 glyco-epitope (GlcNAcβ1-3GalNAc-MUC1). researchgate.net The levels of these antibodies were notably higher in patients with early-stage disease compared to healthy individuals. researchgate.net Crucially, the study found a strong correlation between high levels of these autoantibodies and a better prognosis, specifically a lower rate of metastasis and a longer time before metastasis occurred. researchgate.net This suggests that an adaptive immune response targeting the this compound structure on cancer cells may play a protective role in controlling disease progression. researchgate.net

| Antigen | Disease Context | Key Research Finding |

|---|---|---|

| core3MUC1 (GlcNAcβ1-3GalNAc-MUC1) | Breast Cancer | High levels of autoantibodies against this glycoform were significantly associated with reduced incidence and increased time to metastasis. researchgate.net |

Association with Glycoproteins and Glycolipids on Cellular Membranes

This compound is, by definition, the core structure of a major class of O-linked glycans found on glycoproteins. nih.gov These are known as mucin-type O-glycans because they are particularly abundant on mucins, the high-molecular-weight glycoproteins that are the primary components of mucus. oup.com The synthesis begins with the attachment of GalNAc to a serine or threonine residue on a protein, followed by the addition of GlcNAc by the C3GnT enzyme to form the core 3 disaccharide. nih.govnih.gov

This structure has been identified on various glycoproteins, including α-dystroglycan, a protein crucial for muscle integrity. oup.comoup.com While its primary association is with glycoproteins, the core 3 structure can also serve as a precursor for more complex glycans that may be found on glycolipids. For instance, Lewis antigens, which are involved in various recognition events, can be present on both glycoproteins and glycolipids released by epithelial cells. nih.gov The core 3 structure can be elongated with additional sugars, forming the backbone for these and other terminal glycan epitopes. gu.se

Influence on Tissue Architecture and Morphogenesis

The addition of the GlcNAcβ1-3GalNAc motif, initiating the formation of Core 2 O-glycans, plays a significant role in the development of complex glycoproteins that are integral to tissue morphogenesis and cell signaling. creative-proteomics.com The regulated expression of the enzymes responsible for creating this structure is essential for normal tissue development and the maintenance of mature tissue function. nih.gov O-linked glycans, including Core 2 structures, function as modulators of cell-cell signaling, which is a cornerstone of tissue development and morphogenesis. nih.gov

Research using various models has demonstrated the importance of Core 2 O-glycosylation in establishing proper tissue structure. For instance, studies on organotypic skin models have shown that a lack of Core 2 O-glycans can lead to a diminished number of adhesion complexes, such as those involving desmocollin-2 and E-cadherin. researchgate.net This highlights the role of these glycan structures in maintaining the integrity of cell-cell junctions, which are fundamental to epithelial tissue architecture.

Furthermore, Core 2 O-glycans are involved in processes of cellular differentiation that underpin tissue organization. In intestinal cell lines, the expression of Core 2-based O-glycan structures increases as cells differentiate. nih.gov Their presence is considered essential for the correct cell surface expression of specific enzymes in differentiated large intestinal enterocytes, indicating a role in the functional maturation of the epithelium. nih.gov The synthesis of Core 2 O-glycans on cell surface proteins like P-selectin glycoprotein ligand-1 (PSGL-1) creates ligands for selectins, which mediate cell adhesion events crucial for immune cell trafficking and can influence tissue organization during inflammatory responses. nih.govnih.gov

Table 1: Research Findings on the Role of Core 2 O-Glycans in Tissue Architecture

| Tissue/Cell Model | Key Finding | Consequence of Deficiency |

| General | Core 2 O-glycans are critical for the development of complex glycoproteins involved in tissue morphogenesis and cell signaling. creative-proteomics.com | Altered cell signaling and developmental processes. nih.gov |

| Human Organotypic Skin Model | Essential for the formation of a normal number of adhesion complexes (desmocollin-2, E-cadherin). researchgate.net | Diminished cell-cell adhesion, affecting tissue integrity. researchgate.net |

| Intestinal Cells (Caco-2, HT-29) | Levels of Core 2 O-glycans increase with cell differentiation; they regulate the surface expression of key digestive enzymes. nih.gov | Defective functional maturation of intestinal epithelial cells. nih.gov |

| Leukocytes | Core 2 O-glycosylation of proteins like PSGL-1 is required for selectin binding. nih.govnih.gov | Impaired leukocyte adhesion and trafficking to tissues. nih.gov |

Protective Functions in Specific Epithelial Tissues (e.g., Gastrointestinal Tract)

In specific epithelial tissues, particularly the gastrointestinal (GI) tract, glycoproteins decorated with the GlcNAcβ1-3GalNAc structure are paramount for establishing a protective barrier. nih.govresearchgate.net The GI tract is lined with a mucus layer that serves as a physical and chemical barrier, separating the host epithelium from the vast luminal population of microbes and other foreign substances. researchgate.netoup.com This mucus is primarily composed of large, heavily glycosylated proteins called mucins, and Core 2 O-glycans are a major class of the glycans expressed on these mucins, especially in the upper GI tract. nih.govoup.com

The O-glycans on mucins, including Core 2 structures, are essential for the integrity of the mucus barrier. researchgate.net They protect the mucin protein backbone from degradation by host and microbial proteases. researchgate.net Studies in mouse models have revealed that the absence of Core 2 O-glycans results in an abnormal and less effective mucosal barrier. nih.gov This compromised barrier increases the contact between epithelial cells and bacteria, which can trigger pro-inflammatory immune responses. nih.gov

The protective role of Core 2 O-glycans extends to direct defense against pathogens. Research has shown that the presence of Core 2 mucin-type O-glycans on the surface of intestinal epithelial cells (HT-29 line) inhibits invasion by pathogenic bacteria such as enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC) O157:H7. researchgate.net A deficiency in Core 2 O-glycans led to a significant increase in the invasion of these pathogens into the cells. researchgate.net

Beyond the physical barrier, these glycan structures are involved in immune defense by mediating the trafficking of immune cells. The synthesis of Core 2 O-glycans on memory CD8+ T cells is critical for these cells to leave the circulation and traffic into tissues like the skin to provide protective immunity against infections. nih.gov This process relies on the Core 2 O-glycans forming functional ligands for E- and P-selectin on the vascular endothelium at sites of inflammation. nih.gov

Table 2: Protective Functions of Core 2 O-Glycans in Epithelial Tissues

| Protective Mechanism | Key Glycoprotein(s) | Location | Consequence of Deficiency |

| Mucus Barrier Integrity | Mucins (e.g., MUC2) | Gastrointestinal Tract | Defective mucus layer, increased bacterial-epithelial contact, potential for inflammation. nih.govnih.govoup.com |

| Pathogen Invasion Resistance | Mucin-type glycoproteins | Gastrointestinal Epithelium | Increased invasion by pathogens like EPEC and EHEC O157:H7. researchgate.net |

| Immune Cell Trafficking | PSGL-1, CD43, CD44 | Leukocytes, Vascular Endothelium | Reduced ability of memory T cells to migrate to sites of infection/inflammation in non-lymphoid tissues like skin. nih.gov |

| Mucin Stability | Mucins | Mucosal Surfaces | Increased degradation of the mucin protein backbone by proteases. researchgate.net |

Pathophysiological Implications of Glcnac1 Beta 3galnac

Aberrant Glycosylation Patterns in Disease Contexts

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates the function of many molecules. nih.gov Alterations in the normal glycosylation process, known as aberrant glycosylation, are a universal feature of various diseases, including inflammatory conditions and cancer. researchgate.netnih.gov These changes can arise from the altered expression of glycosyltransferases, the enzymes responsible for building glycan chains, or from shifts in cellular metabolism that affect the availability of sugar substrates. nih.govmdpi.com

In the context of O-glycosylation, where sugars are attached to the hydroxyl group of serine or threonine residues, the disruption of synthetic pathways leads to the expression of truncated and novel glycan structures on the cell surface. nih.gov For instance, altered intestinal O-glycan expression has been noted in patients with ulcerative colitis. researchgate.net Similarly, in the autoimmune disease IgA nephropathy, aberrant O-glycosylation of immunoglobulin A1 (IgA1) is a key pathogenic feature. nih.gov These altered glycan patterns can disrupt normal cellular functions, including cell adhesion, signaling, and immune responses, contributing to disease pathology. nih.govnih.gov

Association with Cancer Progression and Metastasis

The link between aberrant glycosylation and cancer is well-established, with changes in glycan structures playing a direct role in tumor growth, invasion, and the formation of metastases. nih.govnih.gov The expression of truncated O-glycans is a common characteristic of malignant cells and is often associated with a more aggressive cancer phenotype. nih.govresearchgate.net Specifically, the loss of more complex structures, such as those derived from the GlcNAc1-beta-3GalNAc core, and the resulting exposure of simpler, underlying sugars, can profoundly impact cancer cell behavior. nih.govresearchgate.net

Downregulation or Loss of Core 3 Synthase (C3GnT) Expression in Malignancy

The synthesis of the this compound structure is catalyzed by the enzyme UDP-GlcNAc:GalNAc-R beta-1,3-N-acetylglucosaminyltransferase, commonly known as core 3 synthase (C3GnT or B3GNT6). nih.govnih.gov This enzyme is typically expressed in normal epithelial cells of the gastrointestinal tract, including the colon and stomach. nih.gov However, a consistent finding in oncology research is the significant downregulation or complete loss of C3GnT expression in various malignancies. researchgate.netmdpi.comnih.gov

Studies have shown that C3GnT is downregulated in gastric and colon carcinomas. nih.gov Similarly, pancreatic tumors and cancer cell lines have been found to have lost the expression of core 3 synthase. nih.gov This loss of C3GnT is a critical event in the malignant transformation of tissues that normally express it.

Table 1: Core 3 Synthase (C3GnT/B3GNT6) Expression in Normal vs. Malignant Tissues

| Tissue Type | Normal Tissue Expression | Malignant Tissue Expression | Source |

|---|---|---|---|

| Colon | High | Downregulated/Lost | nih.gov, mdpi.com, semanticscholar.org |

| Stomach | High | Downregulated | nih.gov |

| Pancreas | Present | Lost | nih.gov |

| Cholangiocarcinoma | Absent in normal bile duct | Expressed in some non-invasive cancer cells | semanticscholar.org |

Contribution to the Expression of Tumor-Associated Carbohydrate Antigens (TACAs)

The downregulation of C3GnT has a direct consequence on the glycan landscape of a cell. C3GnT acts on the Tn antigen (GalNAcα1-O-Ser/Thr), which is the initial monosaccharide attached in O-glycosylation. nih.gov By adding a GlcNAc residue, C3GnT forms the core 3 structure (GlcNAcβ1-3GalNAcα1-O-Ser/Thr), which can be further elongated. nih.govnih.gov

When C3GnT activity is lost, the Tn antigen cannot be converted to the core 3 structure. This leads to the accumulation and exposure of the Tn antigen on the cell surface. researchgate.net The Tn antigen is one of the most well-characterized tumor-associated carbohydrate antigens (TACAs). nih.govencyclopedia.pubnumberanalytics.com TACAs are glycan structures that are overexpressed or uniquely expressed on cancer cells compared to normal cells. nih.govnumberanalytics.com The expression of Tn and its sialylated derivative, Sialyl-Tn (STn), is a hallmark of many human carcinomas, including those of the breast, colon, lung, and pancreas, and is associated with cancer progression and poor prognosis. nih.govencyclopedia.pub

Impact on Cancer Cell Migration, Invasion, and Metastatic Potential

The loss of the this compound structure and the subsequent changes in cell surface glycosylation have been shown to enhance the malignant properties of cancer cells. nih.gov Re-expressing core 3 synthase in cancer cells that have lost it can suppress their tumorigenic and metastatic capabilities.

Research on pancreatic cancer cells demonstrated that restoring C3GnT expression led to reduced in vitro cell proliferation, migration, and invasion. nih.gov Furthermore, in animal models, the expression of core 3 synthase in pancreatic cancer cells resulted in significantly smaller tumors and decreased metastasis. nih.gov Similar findings have been observed in prostate cancer and fibrosarcoma cells, where ectopic expression of C3GnT reduced tumor formation and metastasis. nih.gov This anti-metastatic effect is partly mediated through the altered glycosylation of cell adhesion molecules like integrins, which in turn affects cell-matrix interactions and signaling pathways that control cell motility. nih.gov Studies on cholangiocarcinoma have also reported that cells expressing core 3 synthase exhibit lower migratory and invasive rates. semanticscholar.org

Table 2: Effects of Core 3 Synthase Re-expression on Cancer Cell Behavior

| Cancer Type | Experimental Observation | Outcome | Source |

|---|---|---|---|

| Pancreatic Cancer | Re-expression of C3GnT in cancer cells | Reduced in vitro proliferation, migration, and invasion. Smaller tumors and less metastasis in vivo. | nih.gov |

| Prostate Cancer | Forced expression of C3GnT | Suppressed tumor formation and metastasis. | nih.gov |

| Fibrosarcoma | Ectopic expression of C3GnT | Reduced lung tumor foci in mice. | nih.gov |

Clinical Significance as a Prognostic Indicator in Specific Cancers

Given its role in suppressing malignancy, the expression level of core 3 synthase can serve as a prognostic marker in certain types of cancer. semanticscholar.org The presence of C3GnT is often associated with a less aggressive disease and better patient outcomes.

Role in Immune Evasion Mechanisms in Cancer

The aberrant glycosylation resulting from the loss of C3GnT can also modulate the interaction between cancer cells and the immune system. nih.gov The exposure of TACAs, such as the Tn antigen, creates a distinct cell surface that can be recognized by glycan-binding proteins (lectins) on immune cells, but this recognition does not always lead to tumor destruction. researchgate.netencyclopedia.pub

The Tn antigen can bind to specific lectins on immune cells, such as the macrophage galactose-type lectin (MGL), which is expressed on macrophages and dendritic cells. encyclopedia.pubresearchgate.net This interaction can sometimes promote an immunosuppressive tumor microenvironment. researchgate.netencyclopedia.pub For example, binding of Tn-carrying glycoproteins to MGL can lead to the generation of tolerogenic dendritic cells, which dampen anti-tumor immune responses. researchgate.net Therefore, the loss of this compound synthesis and the resulting expression of the Tn antigen can be a mechanism by which cancer cells evade immune surveillance, contributing to tumor progression. nih.govencyclopedia.pub

Link to Autoimmune Disorders and Dysregulated Immunity

The role of glycans in modulating immune responses is well-established, and alterations in glycosylation patterns have been associated with various autoimmune diseases. medscape.comportlandpress.com O-glycans, including the core 3 structure this compound, are involved in processes of immune cell recognition and signaling. creative-proteomics.com Dysregulation of O-glycosylation can lead to the generation of neoantigens or the unmasking of cryptic epitopes, potentially triggering an autoimmune response. Truncated O-glycans are reportedly upregulated in several autoimmune disorders. researchgate.net

While direct evidence linking this compound to a broad range of autoimmune diseases is still emerging, some studies suggest a potential connection. For instance, endometriosis, a condition with features of an autoimmune disease, has been associated with changes in immunoglobulin G (IgG) O-glycosylation. nih.gov One study found an increased expression of Jacalin-reactive O-glycans on IgG in patients with advanced endometriosis, which the authors suggested could be due to an increase in core 3 type O-glycans. nih.gov This finding points to a potential role for altered this compound expression in the immunopathology of this disease.

The synthesis of core 3 O-glycans by the enzyme C3GnT can influence immune cell function. In mouse models, the absence of core 3-derived O-glycans leads to an increase in pro-inflammatory cytokines secreted by mucosal lymphocytes, even without an external inflammatory trigger. nih.gov This indicates that the loss of this specific glycan structure can contribute to a state of immune dysregulation in the gut. nih.gov Furthermore, O-glycans play a role in lymphocyte development and function, and their absence can lead to maturation disorders and T-cell depletion. nih.gov

The table below outlines the general role of O-glycans in immunity and specific findings related to potential autoimmune links.

| Aspect of Immunity | Role of O-Glycans / this compound | Implication in Autoimmune Disorders | Reference(s) |

| Immune Cell Recognition | O-glycans on cell surfaces act as ligands for lectins on immune cells, mediating cell-cell interactions. | Altered O-glycan structures can lead to aberrant immune recognition and activation. | creative-proteomics.commdpi.com |

| Immunoglobulin Function | O-glycans on the hinge region of IgG3 can modulate its effector functions. | Changes in IgG O-glycosylation, potentially including core 3 structures, are observed in endometriosis, an autoimmune-like disease. | nih.gov |

| Mucosal Immunity | Core 3 O-glycans are crucial for the integrity of the intestinal mucus barrier, which separates gut microbiota from the host immune system. | A deficient mucus barrier due to the loss of core 3 O-glycans can lead to chronic immune stimulation and inflammation. | nih.govnih.gov |

| Cytokine Production | Deficiency of core 3-derived O-glycans is associated with increased production of pro-inflammatory cytokines by mucosal lymphocytes in mice. | This suggests a role in maintaining immune homeostasis, the loss of which could contribute to autoimmune conditions. | nih.gov |

Related Glycosylation Defects and Inherited Metabolic Disorders (e.g., Mucolipidoses linked to GlcNAc-1-Phosphotransferase)

While the previous sections focused on the implications of the presence or absence of the this compound disaccharide, this section discusses a related but distinct and severe group of inherited metabolic disorders caused by defects in an enzyme that utilizes a GlcNAc monosaccharide: GlcNAc-1-phosphotransferase. These disorders, known as mucolipidosis II (ML II) and mucolipidosis III (ML III), are lysosomal storage diseases that result from mutations in the GNPTAB gene, which encodes the alpha and beta subunits of the GlcNAc-1-phosphotransferase enzyme. medlineplus.govresearchgate.net

The function of GlcNAc-1-phosphotransferase is critical for the proper trafficking of lysosomal enzymes. It catalyzes the first step in the synthesis of the mannose-6-phosphate (B13060355) (M6P) recognition marker on newly synthesized lysosomal hydrolases. medlineplus.govnih.gov This M6P tag acts as a signal for the transport of these enzymes to the lysosome. medlineplus.gov In ML II and ML III, a deficiency in GlcNAc-1-phosphotransferase activity means that lysosomal enzymes are not properly tagged with M6P. medlineplus.govresearchgate.net As a result, these enzymes are missorted and secreted out of the cell instead of being delivered to the lysosomes. medscape.comnih.gov

The consequence of this enzyme mis-targeting is twofold: a severe deficiency of multiple hydrolases within the lysosomes and an excess of these enzymes in the extracellular environment, such as in the blood plasma. medscape.comresearchgate.net The lack of functional lysosomal enzymes leads to the accumulation of undegraded macromolecules, including glycosaminoglycans and lipids, within the lysosomes, causing the characteristic cellular inclusions ("I-cells") from which ML II gets its name. researchgate.netyoutube.com This accumulation disrupts normal cellular function and leads to the severe clinical manifestations of the disease, including skeletal abnormalities, coarse facial features, developmental delays, and organ enlargement. youtube.commums.ac.ir

The severity of the disease correlates with the level of residual GlcNAc-1-phosphotransferase activity. ML II, the more severe form, is caused by mutations that result in a complete or near-complete loss of enzyme function. medlineplus.govnih.gov ML III is a more attenuated form resulting from mutations that allow for some residual enzyme activity. medlineplus.gov

The following table details some of the known mutations in the GNPTAB gene and their biochemical consequences.

| Mutation in GNPTAB | Effect on GlcNAc-1-phosphotransferase | Clinical Phenotype | Biochemical Consequence | Reference(s) |

| c.3503_3504del | Complete loss of function | Mucolipidosis II (Severe) | No functional enzyme produced, leading to hypersecretion of lysosomal enzymes. | scielo.br |

| Nonsense, frameshift, splice site mutations | Complete loss of activity | Mucolipidosis II (Severe) | Failure to synthesize M6P tag; accumulation of non-degraded material in lysosomes. | nih.gov |

| c.1208T>C | Residual activity | Mucolipidosis III alpha/beta (Milder) | Reduced but not absent M6P tagging of lysosomal enzymes. | scielo.br |

| Missense mutations | Reduced activity | Mucolipidosis III alpha/beta (Milder) | Partial enzyme function allows for some correct lysosomal enzyme targeting. | nih.gov |

Advanced Research Methodologies and Analytical Approaches

Comprehensive Glycomic Profiling Techniques

Glycomic profiling provides a comprehensive view of all glycans in a biological sample, allowing for the identification and quantification of specific structures like GlcNAc1-beta-3GalNAc. numberanalytics.com This process is essential for understanding the roles of glycosylation in health and disease. acs.org

Mass spectrometry (MS) is a cornerstone of glycomic and glycoproteomic analysis due to its high sensitivity and ability to provide detailed structural information. nih.govnih.gov When analyzing the this compound structure, MS can be applied to either the released glycan or the intact glycopeptide.

Tandem MS (MS/MS) techniques are critical for distinguishing between glycan isomers. nih.gov Different fragmentation methods, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), are employed to break down the glycan or glycopeptide. youtube.comresearchgate.net The resulting fragment ions provide a fingerprint for the original structure. For instance, CID fragmentation of O-glycopeptides preferentially cleaves glycosidic bonds, allowing for the identification of peptide size and glycan composition. nih.gov Specific oxonium ions generated during fragmentation, such as m/z 366 (HexNAcHex), can indicate the presence of O-glycans. nih.gov

Recent deep learning approaches have been used to analyze MS/MS spectra, confirming that specific fragmentation patterns can systematically differentiate between isomers like GlcNAcβ1-3GalNAc and GalNAcα1-3GalNAc. nih.gov Furthermore, specialized MS techniques can identify characteristic fragment ions that define the Core 3 structure, distinguishing it from other core structures like Core 1, 2, or 4. biorxiv.org For example, analysis of O-glycans from certain cell lines has identified specific glycosidic or cross-ring cleavage patterns that are characteristic of Core 3 structures containing type 1 (Galβ1-3GlcNAc) or type 2 (Galβ1-4GlcNAc) outer chains. researchgate.net

Table 1: Exemplary Diagnostic Ions in Mass Spectrometry for Core 3 O-Glycan Analysis This table is a representative example based on common fragmentation patterns. Actual m/z values may vary based on derivatization and ion type.

| Fragmentation Method | Ion Type | Potential Diagnostic Feature for this compound containing structures | Reference |

|---|---|---|---|

| CID/HCD | Oxonium Ion | Presence of m/z 204.08 (HexNAc) and other glycan-specific ions. | nih.gov |

| CID/HCD | B/Y-ions | Fragment ions corresponding to the loss of the terminal GlcNAc, leaving the GalNAc attached to the peptide. | biorxiv.org |

| CID/HCD | Cross-ring fragments | Specific cross-ring cleavages (e.g., A-type ions) can help differentiate linkage positions. biorxiv.org | biorxiv.org |

| ETD/EThcD | c/z-ions | Preserves the labile glycan structure on the peptide backbone, allowing for precise localization of the this compound moiety to a specific Serine or Threonine residue. researchgate.netnih.gov | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating complex mixtures of oligosaccharides, which is necessary before MS analysis or for quantification. nih.gov Given the vast heterogeneity of O-glycans, where numerous isomers often exist, high-resolution separation is critical. acs.org

Porous graphitized carbon (PGC) liquid chromatography is considered a gold-standard for glycan analysis, offering exceptional separation of isomeric structures without the need for derivatization. researchgate.netacs.org This technique can effectively separate O-glycans based on subtle structural differences, including the distinction between Core 3 and other core structures.

Reversed-phase HPLC is also widely used, often following fluorescent labeling of the released glycans. This approach allows for both separation and sensitive quantification. A multidimensional HPLC mapping method has been developed to profile O-linked oligosaccharides, enabling the distinction between isomeric structures of sialylated and sulfated O-glycans, including those built upon a Core 3 (GlcNAcβ1-3GalNAc) foundation. nih.gov For example, HPLC has been used to monitor the enzymatic sulfation of a glycopeptide containing a GlcNAcβ1-3Galβ1-3GalNAc structure, allowing for the separation of the substrate from the mono-sulfated products. researchgate.net

Table 2: HPLC Methods for the Analysis of this compound and Related Glycans

| HPLC Method | Stationary Phase | Typical Application for Core 3 Glycans | Advantages | Reference |

|---|---|---|---|---|

| Porous Graphitized Carbon (PGC)-LC | Graphitized Carbon | Separation of unlabeled, isomeric O-glycans, including Core 3 structures. | Excellent resolution of isomers; compatible with MS. | researchgate.netacs.org |

| Reversed-Phase (RP)-HPLC | ODS (C18) | Separation and quantification of fluorescently labeled O-glycans and glycopeptides. | High sensitivity with fluorescence detection; robust and widely available. | nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Diol | Separation of labeled or unlabeled glycans based on hydrophilicity. | Good for separating glycans by size and composition. | springernature.com |

Glycan Release and Derivatization Strategies

To analyze the this compound structure, it must first be released from its parent glycoprotein (B1211001). Following release, derivatization is often performed to enhance detection sensitivity and improve performance in MS or HPLC analysis.

Unlike N-glycans, which can be universally released by the enzyme PNGase F, there is no single enzyme capable of cleaving all O-glycan structures from proteins. acs.orgsigmaaldrich.com Therefore, chemical release is the most common method. The standard procedure is β-elimination, which involves treating the glycoprotein with an alkaline solution to break the O-glycosidic bond between the GalNAc residue and the serine or threonine amino acid. acs.orgcreative-proteomics.com

A common protocol involves the use of a strong base like sodium hydroxide (B78521) in the presence of a reducing agent such as sodium borohydride. nih.govsigmaaldrich.com The reducing agent converts the newly exposed reducing end of the GalNAc to an alditol, which prevents a degradation phenomenon known as "peeling," where the glycan is progressively degraded from the reducing end under alkaline conditions. acs.orgnih.gov

Optimization of β-elimination is crucial to maximize the yield of intact glycans. creative-proteomics.com Factors such as base concentration, temperature, and reaction time must be carefully controlled. creative-proteomics.com Milder conditions, using bases like ammonia (B1221849) or alkylamines, can release glycans in a non-reduced form, allowing for subsequent fluorescent labeling. acs.org Automated, high-throughput β-elimination protocols have been developed in 96-well plate formats, significantly increasing the efficiency of O-glycan analysis for large sample sets. ludger.complos.org

Table 3: Comparison of Beta-Elimination Conditions for O-Glycan Release

| Method | Reagents | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Reductive β-Elimination | NaOH or KOH with NaBH₄ or KBH₄ | 0.1 M KOH, 1.0 M KBH₄, 60°C for 2 hours | Releases glycans as reduced alditols, preventing peeling. | ludger.complos.org |

| Non-reductive β-Elimination | Ammonia or alkylamines | Ammonium carbonate/bicarbonate | Releases glycans with an intact reducing end, suitable for fluorescent labeling. | acs.org |

| Optimized Reductive β-Elimination | NaOH/NaBH₄ | Lower temperatures (50-70°C) and shorter times (<1 hour) | Minimizes degradation of delicate glycan structures. | creative-proteomics.com |

While no universal O-glycanase exists, specific enzymes are invaluable for the detailed structural elucidation of released glycans like this compound. nih.gov This is typically achieved through sequential digestion with highly specific exoglycosidases, which cleave terminal monosaccharides from the non-reducing end of a glycan. nih.govsigmaaldrich.com

To confirm the structure of this compound, one could perform the following enzymatic steps:

Treat the glycan with a broad-specificity β-N-acetylhexosaminidase. The removal of a single HexNAc residue, confirmed by a corresponding mass shift in MS analysis, would suggest a terminal GlcNAc.

Use a linkage-specific enzyme, such as a β1-3-N-acetylglucosaminidase, to provide more definitive proof of the linkage.

The remaining GalNAc core can then be further analyzed.

This sequential digestion approach, when combined with MS or HPLC analysis at each step, allows for the unambiguous determination of monosaccharide sequence, linkage, and anomericity (α or β configuration). nih.govspringernature.com This method has been successfully used to create libraries of O-glycan structures with confirmed linkages and retention times for more accurate identification in complex samples. escholarship.org Certain endoglycosidases can cleave specific internal structures, but their application is less general than exoglycosidase arrays for O-glycan sequencing. nih.gov

Table 4: Use of Exoglycosidases for Structural Confirmation of this compound

| Enzyme | Specificity | Action on this compound | Purpose | Reference |

|---|---|---|---|---|

| β-N-Acetylglucosaminidase | Cleaves terminal, non-reducing β-linked GlcNAc | Removes the terminal GlcNAc residue | Confirms the presence of a terminal GlcNAc | nih.govescholarship.org |

| β-Galactosidase | Cleaves terminal, non-reducing β-linked Galactose | No activity | Negative control to confirm the terminal sugar is not Galactose | nih.gov |

| α-Fucosidase | Cleaves terminal, non-reducing α-linked Fucose | No activity | Negative control to rule out fucosylation | nih.gov |

High-Throughput Glycan Array Technology for Protein-Glycan Interaction Characterization

Glycan arrays are powerful high-throughput platforms for studying the interactions between glycans and glycan-binding proteins (GBPs), such as lectins and antibodies. researchgate.netnih.gov These microarrays consist of a large number of different glycan structures, including synthetic or purified glycans containing the this compound motif, immobilized on a solid surface. nih.gov

To analyze protein binding to this compound, a fluorescently labeled protein of interest is incubated with the array. The array is then washed, and a scanner measures the fluorescence intensity at each spot, which corresponds to the binding affinity of the protein for that specific glycan. nih.gov

This technology has been instrumental in defining the fine specificity of GBPs. escholarship.org For example, arrays have been used to characterize human natural antibodies that recognize the related Galβ1-3GlcNAc (LeC) epitope. nih.gov Studies using computational modeling combined with glycan array data have helped to rationalize the structural basis of binding specificity, sometimes revealing unexpected binding determinants like GlcNAcβ1-3Galβ. nih.gov By including a series of closely related structures on an array, researchers can determine how modifications to the core this compound structure, such as the addition of other sugars, affect protein recognition. escholarship.org

Table 5: Application of Glycan Array Technology for GlcNAc-terminating Structures

| Glycan-Binding Protein (GBP) | GBP Class | Interaction with GlcNAc-terminating Glycans on Array | Finding | Reference |

|---|---|---|---|---|

| Griffonia simplicifolia lectin (GS-II) | Plant Lectin | Binds to glycans with terminal GlcNAc residues. | Demonstrates broad specificity for terminal GlcNAc, providing a positive control for such structures on an array. | escholarship.org |

| Human anti-LeC Antibodies | Antibody (IgM) | Recognize the Galβ1-3GlcNAc disaccharide. | Binding is specific to the terminal disaccharide and does not occur when the epitope is internally located. | nih.gov |

| Urtica dioica agglutinin (UDA) | Plant Lectin | Shows weak binding to array glycans containing a GlcNAcβ1-3Galβ motif. | Highlights the ability of arrays to detect even low-affinity interactions and uncover previously unreported binding motifs. | nih.gov |

Molecular Biology and Genetic Manipulation Techniques

Molecular biology provides the fundamental tools to dissect the roles of glycosyltransferases, the enzymes that build glycan structures. By manipulating the genes that code for these enzymes, researchers can gain insight into their function in health and disease.

The synthesis of the this compound structure is catalyzed by the enzyme core 3 β1,3-N-acetylglucosaminyltransferase, commonly known as C3GnT (or B3GNT6). Analyzing the expression of the C3GnT gene is crucial for understanding the distribution and regulation of Core 3 O-glycans.

Research has shown that C3GnT expression is highly tissue-specific, found predominantly in the intestine and salivary glands. nih.gov Within the colon, its expression is not uniform; it is most highly expressed in the proximal colon, in contrast to the more ubiquitous expression of C1GalT1 (the enzyme for Core 1 O-glycans). nih.govnih.gov This differential expression pattern suggests distinct functional roles for Core 1 and Core 3 O-glycans in different regions of the colon. nih.gov

Alterations in C3GnT gene expression are strongly associated with disease. In patients with ulcerative colitis and colorectal cancer, defective O-glycosylation, including reduced Core 3 structures, is a common observation. rupress.orgnih.govnih.gov Studies suggest that dysregulated expression of the C3GnT gene may be a causal factor in the pathogenesis of some cases of ulcerative colitis. rupress.org The analysis of gene expression is typically performed using methods like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) on RNA extracted from tissue biopsies or enriched cell populations, such as colon crypt cells. nih.gov

| Condition | Tissue/Model | C3GnT Expression Finding | Reference |

|---|---|---|---|

| Health | Murine Colon | Expression is highest in the proximal colon compared to the distal colon. | nih.govnih.gov |

| Health | Human/Murine Tissues | Primarily expressed in the intestine and salivary glands. | nih.gov |

| Ulcerative Colitis | Human Colon | Altered/defective O-glycan expression observed, linked to dysregulated C3GnT expression. | rupress.orgnih.gov |

| Colorectal Cancer | Human Colon | Defective mucin O-glycosylation, including reduced Core 3 structures, is frequently observed. | nih.gov |

To move from correlation to causation, researchers employ targeted gene editing technologies to directly modulate the expression of glycosyltransferase genes. Zinc-finger nucleases (ZFNs) and the CRISPR/Cas9 system are powerful tools for creating precise gene knockouts. oup.comnih.gov

ZFNs are engineered restriction enzymes consisting of a DNA-binding zinc-finger domain fused to a DNA-cleavage domain. nih.gov By designing the zinc-finger portion to recognize a specific DNA sequence within a gene like C3GnT, ZFNs can create a double-strand break, which, when repaired by the cell's error-prone machinery, often results in a non-functional, or "knocked out," gene. youtube.com

More recently, the CRISPR/Cas9 system has become the predominant tool for gene editing due to its relative simplicity and high efficiency. oup.comnih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location to induce a double-strand break. Libraries of validated gRNAs targeting the entire family of human glycosyltransferase genes have been developed, such as the GlycoCRISPR library, which greatly facilitates the systematic study of their functions. addgene.org These tools allow for the creation of cell lines or animal models that completely lack a specific glycosyltransferase, enabling definitive studies on the function of the glycan structures they synthesize. oup.comnih.gov

| Technology | Mechanism | Key Features for Glycosyltransferase Research | Reference |

|---|---|---|---|

| ZFN (Zinc-Finger Nuclease) | An engineered nuclease protein binds to and cleaves a specific DNA target site. | Enables gene disruption in various cell types and organisms. Can be delivered directly as proteins, limiting duration of activity and potential off-target effects. | nih.govyoutube.com |

| CRISPR/Cas9 | An RNA-guided nuclease (Cas9) creates a double-strand break at a target DNA sequence defined by a guide RNA (gRNA). | Highly efficient, cost-effective, and easily programmable for targeting different genes. Enables multiplex editing and creation of comprehensive knockout libraries (e.g., GlycoCRISPR). | oup.comaddgene.orgnih.gov |

Studying the biochemical properties of a glycosyltransferase like C3GnT requires pure, active enzyme. This is achieved by producing it as a recombinant protein. The gene for the enzyme is cloned into an expression vector, which is then introduced into a host system (such as bacteria, yeast, or insect cells) that produces large quantities of the protein.

Once purified, the recombinant enzyme's function must be characterized. This involves various enzymatic assays to determine its specific activity, substrate requirements, and kinetic parameters. nih.gov These assays measure the transfer of a sugar moiety from an activated donor (e.g., UDP-GlcNAc for C3GnT) to an acceptor substrate (e.g., a peptide containing the GalNAcα-O-Ser/Thr, or Tn antigen, structure). rupress.org

A variety of detection methods are available:

Radiochemical Assays: Use a radiolabeled sugar donor, where the transfer of radioactivity to the acceptor is measured. whiterose.ac.uk

Spectrophotometric/Coupled Assays: Measure the production of the nucleotide diphosphate (B83284) (e.g., UDP) byproduct of the transfer reaction. whiterose.ac.ukmdpi.com

Fluorescence-Based Assays: Employ fluorescently labeled substrates, allowing for direct and sensitive detection of the glycosylated product, suitable for high-throughput screening. whiterose.ac.uk

Chromatography and Mass Spectrometry: Methods like HPLC and mass spectrometry can be used to separate and identify the specific glycan product formed, providing definitive structural confirmation. jcggdb.jp

| Assay Type | Principle | Advantages | Reference |

|---|---|---|---|

| Radiochemical Assay | Measures transfer of a radiolabeled sugar from a donor to an acceptor. | Direct measurement, highly sensitive. | whiterose.ac.ukjcggdb.jp |

| Coupled Spectrophotometric Assay | Measures the release of the nucleotide diphosphate (NDP) byproduct by coupling its conversion to a reaction that produces a colorimetric or luminescent signal. | Avoids radioactivity, can be continuous. | whiterose.ac.ukmdpi.com |

| Fluorescence-Based Assay | Uses a fluorescently labeled donor or acceptor substrate to directly measure product formation. | High-throughput compatible, highly sensitive. | whiterose.ac.uk |

| Azido-ELISA | Uses an unnatural azido-sugar donor (e.g., UDP-GlcNAz). The transferred azido-sugar is then detected with a phosphine-biotin (B157780) probe via Staudinger ligation. | High-throughput, non-radioactive, versatile. | acs.org |

In Vitro and In Vivo Model Systems for Glycobiology Research

To understand the biological consequences of the this compound structure, researchers rely on model systems that range from cultured cells to whole organisms.

In Vitro Models: These include established cell lines and novel synthetic systems. Human cancer cell lines, such as those from colorectal and pancreatic cancers, are valuable for profiling O-glycosylation changes associated with malignancy. nih.gov Computational modeling provides an in silico approach to simulate O-glycan biosynthesis, allowing researchers to predict how changes in enzyme concentrations affect the final glycan profile. mdpi.com More advanced in vitro systems use a "one-pot" synthetic biology approach where recombinant glycosyltransferases are combined to experimentally simulate the glycosylation pathways that occur within the Golgi apparatus. chemrxiv.org

In Vivo Models: The most powerful tools for studying the physiological function of glycans are genetically engineered animal models. The C3GnT knockout mouse has been instrumental in revealing the role of Core 3 O-glycans. nih.govresearchgate.net These mice, which are incapable of synthesizing the this compound structure, exhibit a range of defects, primarily in the colon. nih.govnih.gov A further refinement is the creation of double-knockout (DKO) mice, lacking both C1GALT1 and C3GnT, which allows for the study of the collective roles of Core 1 and Core 3 O-glycans. nih.govnih.gov

| Model System | Description | Key Findings Related to Core 3 O-Glycans | Reference |

|---|---|---|---|

| C3GnT Knockout Mouse | An in vivo model where the gene for C3GnT is deleted, eliminating Core 3 O-glycan synthesis. | Shows reduced Muc2 protein, increased intestinal permeability, and high susceptibility to chemically induced colitis and colorectal tumors. | nih.govresearchgate.netnih.gov |

| C1galt1/C3GnT DKO Mouse | An in vivo model lacking both Core 1 and Core 3 intestinal O-glycans. | Develops more severe and earlier onset spontaneous colitis and colorectal cancer compared to single knockouts. | nih.govnih.gov |

| Cancer Cell Lines | In vitro models (e.g., human colorectal cancer cells) used for glycomic analysis. | Allow for high-throughput profiling of O-glycan alterations in cancer. | nih.gov |

| One-Pot Synthetic System | An in vitro reaction combining recombinant glycosyltransferases to simulate Golgi glycosylation pathways. | Can model the specificity and kinetics of glycosylation on specific proteins like MUC1. | chemrxiv.org |

| Computational Modeling | In silico models that use kinetic parameters to simulate glycan biosynthesis pathways. | Can predict O-glycan profiles resulting from the expression of different combinations of glycosyltransferases. | mdpi.com |

Future Directions and Therapeutic Potential

Development of Glycan-Targeted Therapeutics and Modulators for Disease Intervention

The aberrant glycosylation observed in cancer cells, often involving the display of truncated O-glycans, presents a unique opportunity for targeted therapies. mdpi.com The enzymes responsible for synthesizing O-glycan core structures are key targets. For instance, Core 1 β1,3-galactosyltransferase (C1GALT1), which competes with the synthesis of core 3 structures, is overexpressed in many epithelial cancers. researchgate.net Targeting such glycosyltransferases is a promising strategy for cancer treatment. nih.gov

Inhibitors of these enzymes could modulate the glycan landscape of cancer cells, affecting their malignant properties. Research has shown that inhibiting O-glycosylation can suppress tumor growth by inducing a pro-inflammatory response in the tumor microenvironment. nih.gov For example, itraconazole (B105839) has been identified as an O-glycosylation inhibitor that can enhance the efficacy of immunotherapy in head and neck cancer. nih.gov Modulating the activity of enzymes like C1GALT1 can influence cell adhesion, migration, and invasion, processes central to cancer progression. spandidos-publications.com The development of small molecules or antibody-based therapies that specifically target glycosyltransferases or the resulting aberrant glycan structures is an active area of research aimed at creating more effective and less toxic cancer treatments. nih.gov

Table 1: Potential Therapeutic Strategies Targeting the GlcNAc1-beta-3GalNAc Pathway

| Therapeutic Strategy | Target Molecule/Pathway | Potential Disease Intervention | Research Findings |

|---|---|---|---|

| Enzyme Inhibition | Core 1 β1,3-galactosyltransferase (C1GALT1) | Cancer (e.g., Head and Neck, Colorectal) | Inhibition can suppress tumor growth, reduce immunosuppression, and enhance immunotherapy efficacy. nih.govnih.gov |

| Glycan-Targeted Antibodies | Tumor-Associated Carbohydrate Antigens (TACAs) like Tn and T antigens | Various Carcinomas | Antibodies can induce tumor growth inhibition and have been explored for targeted immunotherapy. mdpi.com |

| Modulation of Glycosylation Pathways | O-glycosylation pathway | Cancer | Modulators like itraconazole can reshape the tumor microenvironment and enhance anti-PD-1 therapy. nih.gov |

Design and Engineering of Glycan-Based Vaccines and Immunotherapies

The presence of unique glycan structures on the surface of tumor cells, which are absent or rare on healthy cells, makes them attractive targets for cancer vaccines and immunotherapies. mdpi.com These tumor-associated carbohydrate antigens (TACAs), including precursors to the this compound structure like the Tn antigen (GalNAcα-O-Ser/Thr), can be used to elicit an immune response against cancer. mdpi.com The goal is to develop synthetic vaccines that present these glycans to the immune system, stimulating the production of antibodies and T-cells that can recognize and destroy tumor cells. nih.gov

Another promising approach is Chimeric Antigen Receptor (CAR) T-cell therapy. aacrjournals.org T-cells can be genetically engineered to express CARs that specifically recognize glycopeptide epitopes on cancer cells. aacrjournals.org Targeting Tn-glycosylated proteins, for example, has shown promise in preclinical models of leukemia and pancreatic cancer. nih.gov The specificity of these glycan targets could lead to highly effective therapies with minimal side effects, as they would primarily target cancerous tissue. aacrjournals.org

Identification and Validation of this compound as a Diagnostic or Prognostic Biomarker

Changes in O-glycosylation patterns are a hallmark of cancer and other diseases. mdpi.comnih.gov The appearance of truncated O-glycans, such as the Tn antigen (a precursor to both core 1 and core 3 structures), is observed in the majority of carcinomas and is often associated with poor clinical outcomes. aacrjournals.org The enzymes that synthesize these structures, such as C1GALT1 and Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT), are also potential biomarkers. nih.govnih.gov

The detection of aberrant glycans like this compound or its precursors on proteins in blood serum or in tissue biopsies could serve as a valuable tool for early cancer diagnosis. mdpi.com Furthermore, the level of expression of these glycans or the enzymes that produce them may have prognostic value, helping to predict disease progression and patient survival. aacrjournals.org For example, high expression of C1GALT1, which competes with core 3 synthesis, has been linked to a poorer prognosis in several cancers. spandidos-publications.com Validating these glycan-based biomarkers could lead to the development of new, non-invasive diagnostic tests and help to stratify patients for personalized treatment strategies.

Table 2: Diseases Associated with Altered this compound Pathway Expression

| Disease | Associated Glycan/Enzyme Alteration | Potential Application |

|---|---|---|

| Various Cancers (e.g., Breast, Colon, Lung) | Increased expression of truncated O-glycans (Tn, T antigens) mdpi.com | Diagnostic and Prognostic Biomarker, Therapeutic Target |

| Colorectal Cancer | Altered expression of C1GALT1 and C3GnT nih.govresearchgate.net | Diagnostic and Prognostic Biomarker |

| Inflammatory Bowel Disease (e.g., Ulcerative Colitis) | Deficiency in core 1 and core 3 O-glycans nih.govresearchgate.net | Biomarker for disease susceptibility and severity |

| Head and Neck Cancer | Altered O-glycosylation patterns nih.gov | Prognostic Biomarker, Therapeutic Target |

Strategies for Glycoengineering in Biotechnology and Biomedical Applications

Glycoengineering involves the manipulation of glycosylation pathways in cells to produce proteins with specific, desired glycan structures. youtube.com This technology has significant potential in biotechnology and biomedicine. By controlling the expression of glycosyltransferases like C3GnT, it is possible to engineer cells to produce therapeutic proteins, such as monoclonal antibodies, with optimized glycosylation patterns. This can enhance their efficacy, stability, and serum half-life.

Furthermore, glycoengineering can be used to create cell lines with simplified glycomes, which are valuable tools for research. youtube.com These "simple cells" facilitate the study of glycan function and the identification of glycan-binding proteins. youtube.com In the context of this compound, glycoengineering could be used to produce this specific glycan structure on demand for use in research, diagnostics, or as a component of synthetic vaccines. This approach allows for a more detailed investigation of its biological roles and its interactions with other molecules.

Deeper Elucidation of this compound's Role in Cellular Differentiation and Development

O-glycans play a crucial role in regulating cellular differentiation and development. nih.govajol.info The expression of different O-glycan structures is tightly controlled during these processes and influences cell fate decisions. For example, core 1-type O-glycans are known to be important in development, and the enzymes that synthesize them are differentially expressed during cellular differentiation. nih.gov

While much is known about the general importance of O-glycosylation, the specific functions of the this compound core 3 structure in differentiation and development are still being elucidated. Research suggests that core 3-derived O-glycans are critical for maintaining the mucosal barrier in the colon. nih.gov The regulation of glycosyltransferases during differentiation processes is a key area of study. nih.govnih.gov Future research will likely focus on identifying the specific proteins that are modified with this glycan during development and how this modification affects their function and downstream signaling pathways. Understanding these fundamental roles could provide insights into developmental disorders and regenerative medicine. nih.govresearchgate.net

Exploration of Combined Therapeutic Approaches Targeting Glycosylation Pathways

Targeting a single pathway in cancer is often insufficient due to the development of resistance. researchgate.net A promising strategy is to use combination therapies that target multiple cellular processes simultaneously. Combining drugs that target glycosylation pathways with conventional treatments like chemotherapy or newer immunotherapies could lead to synergistic effects and overcome resistance. researchgate.net

For instance, an inhibitor of O-glycosylation could be used to sensitize cancer cells to an immune checkpoint inhibitor like an anti-PD-1 antibody. nih.gov By altering the glycan coat of tumor cells, it may be possible to unmask them to the immune system or disrupt their survival signaling, making them more susceptible to other drugs. nih.govnih.gov Research into how targeting the synthesis of specific glycans, such as those derived from the this compound core, impacts the efficacy of other cancer therapies is a critical area for future investigation. nih.govresearchgate.net This approach holds the potential to develop more robust and effective treatment regimens for a variety of cancers. frontiersin.org

Q & A

Basic Research Questions

Q. How is GlcNAc1-beta-3GalNAc structurally characterized in glycomics research?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, 2D experiments (e.g., COSY, TOCSY) resolve anomeric proton signals to confirm β-1,3 glycosidic linkage. MS (e.g., MALDI-TOF) verifies molecular weight and fragmentation patterns . Purity validation requires high-performance liquid chromatography (HPLC) with refractive index detection, ensuring >95% purity for reproducible results .

Q. What experimental protocols are recommended for synthesizing this compound in vitro?

- Methodological Answer : Enzymatic synthesis using β-1,3-galactosyltransferases (e.g., C1GalT1) is preferred. Protocols include:

- Optimizing reaction buffers (pH 7.4, Mn²⁺/Mg²⁺ cofactors).

- Substrate ratios (GlcNAc: UDP-GalNAc = 1:2).

- Monitoring reaction progress via thin-layer chromatography (TLC) .

- Post-synthesis purification via size-exclusion chromatography.

Q. How can researchers validate the biological relevance of this compound in glycoprotein interactions?

- Methodological Answer : Surface plasmon resonance (SPR) assays measure binding kinetics with lectins (e.g., galectin-3). Cell-based assays (e.g., flow cytometry) quantify glycan expression after metabolic labeling with azido-sugar analogs. Statistical validation requires ≥3 biological replicates and ANOVA to assess significance .

Advanced Research Questions

Q. How do researchers resolve contradictory data on the enzymatic specificity of β-1,3-galactosyltransferases for this compound synthesis?

- Methodological Answer : Contradictions often arise from substrate promiscuity or buffer conditions. To address this:

- Perform kinetic assays (Km, Vmax) under standardized conditions .

- Use molecular docking simulations (e.g., AutoDock) to predict enzyme-substrate interactions.

- Cross-validate findings with knockout cell models (e.g., CRISPR-Cas9) to confirm in vivo relevance .

Q. What strategies optimize the detection of this compound in complex biological matrices (e.g., serum)?

- Methodological Answer : Matrix interference is minimized via:

- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Derivatization with fluorescent tags (e.g., 2-AB) for enhanced MS sensitivity.

- Data normalization using isotope-labeled internal standards (e.g., ¹³C-GlcNAc) .

Q. How can researchers integrate multi-omics data to study this compound’s role in disease pathways?